molecular formula C8H13BrO2 B14217890 Methyl 3-bromo-4,4-dimethylpent-2-enoate CAS No. 832734-30-2

Methyl 3-bromo-4,4-dimethylpent-2-enoate

Cat. No.: B14217890
CAS No.: 832734-30-2
M. Wt: 221.09 g/mol
InChI Key: OUAQNHQJRXMTLG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4,4-dimethylpent-2-enoate is an α,β-unsaturated ester characterized by a bromine substituent at the β-carbon (C3) and two methyl groups at the γ-carbon (C4). The conjugated double bond (C2–C3) and electron-withdrawing ester group (COOMe) render this compound reactive toward nucleophilic additions, cycloadditions, and halogen-mediated substitution reactions.

Properties

CAS No.

832734-30-2

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

methyl 3-bromo-4,4-dimethylpent-2-enoate

InChI

InChI=1S/C8H13BrO2/c1-8(2,3)6(9)5-7(10)11-4/h5H,1-4H3

InChI Key

OUAQNHQJRXMTLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,4-dimethylpent-2-enoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the pentenoate structure can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in solvents like dichloromethane (CH2Cl2) are used.

    Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol (EtOH) are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pentenoates depending on the nucleophile used.

    Addition Reactions: Products include haloalkanes or dihaloalkanes.

    Elimination Reactions: Products include alkenes with varying degrees of substitution.

Scientific Research Applications

Methyl 3-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4,4-dimethylpent-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the pentenoate structure make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds are selected for comparison based on shared functional groups or substituents:

Compound Name Substituents Configuration Key Functional Groups
Methyl 3-bromo-4,4-dimethylpent-2-enoate Br (C3), 2×CH₃ (C4) Not specified α,β-unsaturated ester, bromine
(E)-Methyl 4,4-dimethylpent-2-enoate (1q) H (C3), 2×CH₃ (C4) E α,β-unsaturated ester
(Z)-Methyl 3-phenylacrylate C₆H₅ (C3), H (C4) Z α,β-unsaturated ester, phenyl group
Ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate Br (C4), C₆H₅ (C3), TsNH (C2), CH₂CH₃ (ester) Not specified Bromine, tosylamino, α,β-unsaturated ester

NMR Spectral Data

  • 1q : Key ¹H NMR signals include δ 5.68 (d, J = 15.6 Hz, H2), 3.72 (s, OCH₃), and 1.21 (s, 2×CH₃). ¹³C NMR shows C=O at δ 166.7 and C4–CH₃ at δ 27.8 .
  • (Z)-Methyl 3-phenylacrylate : ¹H NMR features δ 6.43 (d, J = 12.0 Hz, H2) and δ 5.83 (d, J = 12.0 Hz, H3), with Z-configuration confirmed by coupling constants .
  • This compound (inferred): The bromine at C3 would deshield adjacent protons (H2 and H4), leading to downfield shifts (e.g., H2 δ ~6.0–6.5 ppm). The C4–CH₃ groups would resonate near δ 1.2–1.5 ppm, similar to 1q.

Research Implications

The comparison highlights the critical role of substituents in modulating reactivity and physical properties. Bromine introduces electrophilic sites but complicates synthesis, while phenyl groups enhance conjugation at the cost of steric bulk. Future studies on this compound should prioritize optimizing halogenation protocols and exploring its utility in cross-coupling reactions or asymmetric catalysis .

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